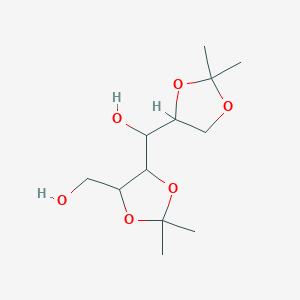

1,2:4,5-Di-O-isopropylidene-D-mannitol

Overview

Description

Synthesis Analysis

The synthesis of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves the acetalation of D-mannitol. A notable method for synthesizing 1,2:5,6-di-O-isopropylidene-D-mannitol, a similar derivative, is described by Alvarenga et al. (2006), who improved the synthesis using zinc chloride as a catalyst in acetone, achieving an 87% yield. This approach demonstrates the efficiency and high yield achievable in synthesizing such isopropylidene derivatives of mannitol (Alvarenga, Carneiro, Silvério, & Saliba, 2006).

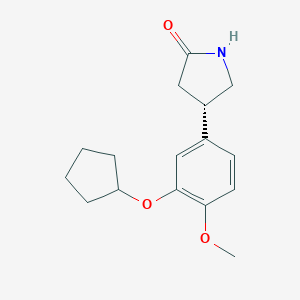

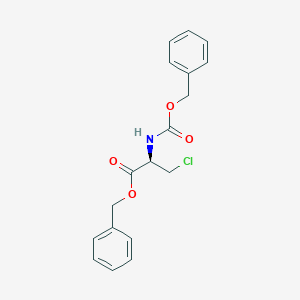

Molecular Structure Analysis

The molecular structure of this compound, like its analogs, features protective isopropylidene groups that protect the hydroxyl groups of mannitol. Mohammed et al. (2022) elucidated the structure of a similar compound, 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol, through single-crystal X-ray diffraction, highlighting the importance of such analyses in understanding the molecular conformations and interactions at play (Mohammed, Bhadbhade, & Read, 2022).

Scientific Research Applications

Synthesizing Polyhydroxy Compounds : It is used in the transesterification process with ethylene carbonate to synthesize polyhydroxy compounds (Komura, Yoshino, & Ishido, 1973).

Chirality Induction in Polymerizations : This compound serves as a template for chirality induction in cyclocopolymerizations of bis(4-vinylbenzoate) monomers with styrene (Uesaka et al., 1999).

Synthesis of Symmetric Tetrakis-Epoxide : The coupling reaction with α-dibromoxylene leads to the synthesis of a symmetric tetrakis-epoxide (Ballereau et al., 2001).

Production of Various Derivatives : It is used in chemical reactions to produce various derivatives, such as 1,2-di-O-acetyl-1,4-anhydro-d-mannitol (Ishido, Komura, & Yoshino, 1976).

Route to 2-Deoxy-2-Fluoro-D-Glucose : The reaction with potassium hydrogenfluoride in ethylene glycol provides a route to 2-deoxy-2-fluoro-d-glucose (Szarek et al., 1986).

Equilibrium Product in Isopropylidenation : It is the main equilibrium product of isopropylidenation of d-mannitol under neutral conditions (Chittenden, 1980).

Potential Ulcerostatic Agents : Derivatives such as 1,2:5,6-di-O-isopropylidene-D-mannitol show potential as ulcerostatic agents (Kuszmann & Sohár, 1977).

Cross-Linking Proteins and Molecular Scaffolding : 1-O-methyl-D-mannitol can be used in chemical research for its ability to cross-link proteins and act as a scaffold for other molecules (Bayne et al., 1967).

Improved Yield in Synthesis : The synthesis using D-mannitol as starting material improved to 87% yield with zinc chloride as catalyst (Alvarenga et al., 2006).

Insights into Structure and Function of 1,3-Dioxane Rings : The synthesis of 2,3:4,5- and 2,4:3,5-di-O-isopropylidene-d-mannitol provides insights into the structure and function of 1,3-dioxane rings in these derivatives (Gawrońska, 1988).

Diastereoselective Amidolysis : The C2-symmetric building block 1,2:5,6-di-N,O-carbonyl-1,6-diamino-3,4-O-isopropylidene-D-mannitol can be synthesized and used in various diastereoselective amidolysis reactions (Zelgert et al., 2002).

Synthesis of Non-Ionic Surfactants : 1-O-lauroyl-d-mannitol, a non-ionic surfactant, was synthesized using a chemo-enzymatic pathway (Pinna, Salis, & Monduzzi, 2004).

Intermediate in Synthesis of Glycerides and Phosphoglycerides : 1,2-isopropylidene-SN-glycerol is used as a general intermediate for the synthesis of glycerides and phosphoglycerides (Eibl, 1981).

Improved Selectivity and Yield in Organic Synthesis : The improved synthesized (4S)-4,5-O-Isopropylidenepent-(2Z)-enoate has improved selectivity and yield over previous literature procedures (Koenig, Löwe, & Austin, 2002).

Models of Gemini Surfactants : D-mannitol substituted ether-linked bis-1,2,3-triazoles represent models of gemini surfactants (Mohammed, Abboud, & Alghanimi, 2012).

Efficient Route to KDO Derivatives : An efficient route to 3-deoxy-d-manno-2-octulosonic acid (KDO) derivatives is presented via a 1,4-cyclic sulfate approach (Klein et al., 1989).

Isolation and Characterization of Novel Compounds : The novel 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol was isolated and characterized (Koerner, Voll, & Younathan, 1977).

Comparative Study in Synthesis : A comparative study on the synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol was conducted, with one method providing the highest yield (Kuszmann, Tomori, & Meerwald, 1984).

Cytostatic Activity : 1,2:5,6-dianhydro-3,4-dideoxy-erythro- and D-threo-hex-E-3-enitols exhibit different cytostatic activities (Kuszmann & Sohár, 1980).

Radiopharmaceutical Application : The 18F-labelled analogue of 2-deoxy-2-fluoro-D-glucose is important in medical imaging (Szarek, Hay, & Perlmutter, 1983).

properties

IUPAC Name |

(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMMCZAVXJINCZ-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)